molecular formula C16H27NO5 B15238381 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid

2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid

Cat. No.: B15238381
M. Wt: 313.39 g/mol
InChI Key: NETRLWKXKHITAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid (CAS: 1599479-20-5, molecular formula: C₁₆H₂₇NO₅, molecular weight: 313.39 g/mol) is a spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core. This compound is synthesized via a multi-step process involving NaH-mediated condensation of triethylphosphonoacetate with a spirocyclic precursor in THF, followed by hydrolysis, yielding 49% of the final product . Its primary applications include serving as a building block in medicinal chemistry, particularly for developing GPR40/FFA1 agonists and other bioactive molecules .

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

2-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[5.5]undecan-3-yl]acetic acid

InChI

InChI=1S/C16H27NO5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)5-4-12(11-21-16)10-13(18)19/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

NETRLWKXKHITAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CO2)CC(=O)O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[55]undecan-3-YL)acetic acid typically involves multiple stepsThe reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and catalysts like palladium for specific steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of cyclic structures from linear precursors

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like LiAlH4 (lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites for further chemical modifications. The spirocyclic structure provides rigidity and stability, making it an ideal scaffold for drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is best understood through comparisons with analogous spirocyclic derivatives. Key differences include ring size , substituent positions , functional groups , and biological activity .

Positional Isomers

Compounds with identical backbones but differing in substituent positions exhibit distinct physicochemical and reactivity profiles.

Compound Name Position Molecular Formula Molecular Weight (g/mol) CAS Number Yield Key Properties
2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid (Target) 3-yl C₁₆H₂₇NO₅ 313.39 1599479-20-5 49% Boc-protected amine; acetic acid at 3-position
2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid 4-yl C₁₆H₂₇NO₅ 313.39 Not provided 49% Similar synthesis route; positional isomer with altered reactivity
9-(tert-Butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid 3-yl C₁₅H₂₅NO₅ 299.36 1160246-98-9 N/A 2-oxa variant; reduced steric hindrance

Ring Size Variants

Spiro ring size impacts conformational flexibility and binding affinity.

Compound Name Ring System Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-(7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid Spiro[4.5]decane C₁₅H₂₅NO₅ 299.36 Not provided Smaller spiro system (4.5 vs. 5.5); altered spatial arrangement

Functional Group Modifications

Substituent variations influence solubility, stability, and biological interactions.

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
4-[2-(Methylamino)-2-oxoethyl]-1-oxa-9-azaspiro[5.5]undecane hydrochloride (4g) Methylamide hydrochloride C₁₃H₂₃ClN₂O₂ 282.79 Not provided Enhanced water solubility; bioactive in receptor assays
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Ketone C₁₅H₂₅NO₃ 267.37 873924-08-4 Oxo group increases electrophilicity; precursor for further derivatization
2-{2,9-dioxaspiro[5.5]undecan-3-yl}acetic acid Dual ether oxygens C₁₁H₁₈O₄ 214.26 2090711-64-9 Lacks nitrogen; reduced hydrogen-bonding capacity

Biological Activity

2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid (CAS: 1599479-20-5) is a compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H27NO5
  • Molecular Weight : 313.4 g/mol
  • Purity : 97%
  • IUPAC Name : 2-(9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC2(CCC(CC(=O)O)CO2)CC1

Biological Activity Overview

The biological activity of 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid has been investigated in various studies, revealing its potential as a therapeutic agent in several contexts.

Pharmacological Properties

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, spirocyclic compounds have been shown to target specific pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects :
    • Some derivatives of spirocyclic compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.
  • Neuroprotective Effects :
    • There is emerging evidence that spirocyclic compounds can protect neuronal cells from oxidative stress and apoptosis, potentially providing therapeutic avenues for neurodegenerative diseases.

The mechanisms through which 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of specific kinases involved in cancer cell signaling pathways.
  • Modulation of apoptotic pathways through interaction with Bcl-2 family proteins.
  • Anti-inflammatory action via inhibition of NF-kB signaling.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate anticancer effectsShowed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the micromolar range.
Study BInvestigate anti-inflammatory propertiesDemonstrated reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages treated with the compound.
Study CAssess neuroprotective effectsFound that treatment with the compound reduced apoptosis in SH-SY5Y neuroblastoma cells exposed to oxidative stress.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid, and which reaction parameters are critical for optimizing yield?

  • Methodological Answer : A common synthesis involves a multi-step process starting with NaH-mediated alkylation in THF under argon. For example, triethylphosphonoacetate is added to a spirocyclic precursor at 0°C, followed by gradual warming and purification via citric acid/NaHCO₃ washes and ethyl acetate extraction . Critical parameters include:

  • Temperature control (0°C initial addition, room temperature stirring).
  • Solvent choice (THF for solubility and reactivity).
  • Purification (acid/base washes to remove unreacted reagents).
  • Yield optimization requires strict anhydrous conditions and inert atmosphere.

Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation combines:

  • NMR spectroscopy (¹H and ¹³C) to verify spirocyclic framework and Boc-group integration.
  • Mass spectrometry (MS) for molecular weight validation (e.g., observed m/z ≈ 317.39 for related analogs ).
  • HPLC for purity assessment (>95% purity is typical after column chromatography ).
  • X-ray crystallography may be used if single crystals are obtainable, though limited data exists for this specific compound.

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as:

  • A scaffold for spirocyclic analogs in drug discovery, particularly for targeting proteins like MmpL3 in Mycobacterium tuberculosis .
  • A building block for PROTACs (e.g., in estrogen receptor degraders via conjugation with E3 ligase ligands ).
  • A precursor for α1-adrenoceptor antagonists with antihypertensive activity, as seen in related spirocyclic lactams .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be resolved, and what analytical strategies validate stereochemical outcomes?

  • Methodological Answer : Diastereomers may arise during alkylation or cyclization steps. Resolution methods include:

  • Preparative HPLC with chiral columns (e.g., MeCN/MeOH gradients) to separate isomers .
  • Dynamic resolution via crystallization (solvent-dependent).
  • NMR NOE experiments or circular dichroism (CD) to confirm stereochemistry post-purification.

Q. What role does the tert-butoxycarbonyl (Boc) group play in downstream derivatization, and how is it selectively removed?

  • Methodological Answer : The Boc group:

  • Protects the spirocyclic amine during synthetic steps, preventing unwanted side reactions.
  • Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) under mild conditions (room temperature, 1–2 hours) .
  • Alternative methods include HCl/dioxane for acid-labile intermediates.

Q. How can researchers reconcile discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from:

  • Impurities (e.g., residual solvents or diastereomers; address via rigorous HPLC-MS analysis).
  • Solubility differences (use DMSO or PEG-based vehicles for in vitro assays).
  • Off-target effects (validate target engagement via competitive binding assays or CRISPR knockout models).
  • Cross-reference SAR data from related spirocycles (e.g., 9-benzyl analogs ).

Q. What computational strategies support the rational design of bioactive derivatives?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to predict binding to targets like MmpL3 .
  • DFT calculations to optimize spirocyclic conformation and Boc-group orientation.
  • QSAR models using logP, polar surface area, and steric parameters to prioritize analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.